2-Chloro-1,1,1,4-tetrafluoro-2-butene

Description

Chemical Identity and Nomenclature

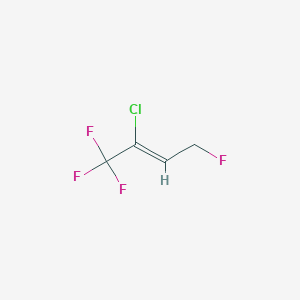

The systematic IUPAC name 2-chloro-1,1,1,4-tetrafluorobut-2-ene precisely describes its structure: a four-carbon chain (but-) with a double bond starting at carbon 2 (but-2-ene), chlorine at carbon 2, and three fluorine atoms at carbon 1 and one fluorine at carbon 4. Key identifiers include:

Synonyms for this compound include 2-chloro-1,1,1,4-tetrafluoro-2-butene and 2-chloro-1,1,1,4-tetrafluorobut-2-ene. Its InChIKey (USNKISPGPVQSDY-UHFFFAOYSA-N) facilitates rapid database searches, while its DSSTox ID (DTXSID60378737) links to regulatory and toxicological data.

Structurally, the molecule features a central double bond flanked by electron-withdrawing fluorine and chlorine groups, which influence its reactivity and physical properties. The trans configuration of substituents around the double bond is inferred from analogous HCFOs, though experimental data on geometric isomerism remains limited for this specific compound.

Historical Context in Fluorinated Olefin Research

The discovery of this compound parallels the mid-20th century shift from chlorofluorocarbons (CFCs) to hydrofluoroolefins (HFOs) and HCFOs. Early fluorocarbon research focused on saturated compounds like Freon (R-12), which posed ozone depletion risks. By the 1990s, unsaturated fluorocarbons emerged as alternatives due to their shorter atmospheric lifetimes and reduced GWP.

Key milestones influencing this compound’s development include:

- 1987 Montreal Protocol : Phased out CFCs, spurring research into unsaturated fluorocarbons.

- 2000s HFO Innovations : Commercialization of HFO-1234yf (CF₃CF=CH₂) demonstrated the viability of fluoroolefins as refrigerants.

- Chlorine Reintroduction : Strategic inclusion of chlorine in HCFOs balanced reactivity and stability, enabling tailored thermodynamic properties.

This compound represents a hybrid approach, combining chlorine’s kinetic stability with fluorine’s low GWP. Unlike early CFCs, its double bond promotes hydroxyl radical degradation in the troposphere, minimizing stratospheric ozone impact.

Position Within HFO/HCFO Chemical Classifications

This compound falls under the HCFO category, characterized by:

- Unsaturated Backbone : A double bond ($$ \text{C=C} $$) reduces atmospheric lifetime compared to saturated HCFCs.

- Halogen Composition : One chlorine and four fluorine atoms balance environmental persistence and reactivity.

- Low GWP : Estimated GWP < 100, aligning with fourth-generation refrigerant goals.

Table 1 contrasts it with representative HFOs/HCFOs:

Its chlorine atom differentiates it from HFOs like HFO-1234yf, enabling unique interactions in refrigeration cycles. However, industry adoption remains limited compared to chlorine-free HFOs due to lingering concerns about trifluoroacetic acid (TFA) formation during degradation.

Properties

Molecular Formula |

C4H3ClF4 |

|---|---|

Molecular Weight |

162.51 g/mol |

IUPAC Name |

(Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene |

InChI |

InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1- |

InChI Key |

USNKISPGPVQSDY-IWQZZHSRSA-N |

Isomeric SMILES |

C(/C=C(/C(F)(F)F)\Cl)F |

Canonical SMILES |

C(C=C(C(F)(F)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Basic Reaction Principles

One of the most direct methods for preparing this compound involves the halogenation of butene derivatives. This process typically entails reacting 2-chlorobutene with tetrafluoromethane under controlled conditions. The reaction follows the general principles of alkene halogenation, where halogens add across the carbon-carbon double bond.

The general reaction can be represented as:

2-chlorobutene + CF4 → this compound

Reaction Mechanism

The halogenation process follows a mechanism that involves electrophilic addition to the carbon-carbon double bond. When alkenes are treated with halogens such as chlorine (Cl2) or bromine (Br2) in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2), they are converted into dihalides through a stereoselective process.

The mechanism proceeds through a cyclic halonium ion intermediate which undergoes backside attack by a nucleophile to give anti-addition products. This stereoselectivity is important for controlling the configuration of the final product, which directly impacts its properties and applications.

Catalyst Selection and Function

The halogenation reaction typically requires a catalyst to proceed efficiently. Common catalysts include:

Table 1: Catalysts for Halogenation Reactions

| Catalyst | Function | Typical Loading (mol%) | Advantages |

|---|---|---|---|

| Aluminum chloride | Lewis acid activation | 5-10 | High activity, readily available |

| Boron trifluoride | Lewis acid activation | 3-7 | Controllable reactivity, good selectivity |

| Transition metal halides | Halogen activation | 1-5 | Lower reaction temperatures |

| Antimony halides | Lewis acid activation | 2-5 | High selectivity for specific isomers |

Aluminum chloride is particularly effective as it acts as a Lewis acid catalyst that facilitates the halogenation process by coordinating with the halogen molecule, making it more electrophilic and thus more reactive toward the carbon-carbon double bond.

Reaction Conditions

The reaction conditions play a crucial role in determining the yield and selectivity of the halogenation process. Extensive research has established optimal parameters for successful synthesis.

Table 2: Optimal Reaction Conditions for Halogenation to Produce this compound

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 0-25°C | Lower temperatures (0-5°C) favor selectivity; higher temperatures may increase reaction rate but reduce selectivity |

| Pressure | Atmospheric to 0.5 MPa | Higher pressures may be used for industrial scale to improve solubility of gaseous reagents |

| Solvent | CCl4, CH2Cl2, DCE | Inert, chlorinated solvents prevent side reactions and improve solubility |

| Catalyst | AlCl3, BF3 | 5-10 mol% typically used; freshly prepared catalysts show higher activity |

| Reaction time | 2-8 hours | Depends on scale, temperature, and catalyst loading |

| Molar ratio (butene:halogen) | 1:1.2 to 1:1.5 | Slight excess of halogen is typically used to ensure complete conversion |

| Stirring | Vigorous | Important for good mixing of reactants, especially in heterogeneous systems |

Selectivity Considerations

Research on related halogenated butenes has demonstrated that reaction conditions significantly influence the stereochemical outcome. For example, studies comparing ionic versus free-radical halogenation of butadienes have shown different product distributions. Ionic reactions tend to proceed through weakly-bridged halonium ion species, while free-radical reactions follow alternative pathways.

For optimization of this compound synthesis, controlling the reaction pathway (ionic vs. radical) is essential. The presence of radical inhibitors such as 2,6-di-tert-butyl-4-methylphenol can help ensure that the reaction proceeds via an ionic pathway, leading to higher selectivity for the desired product.

Hydrofluorination of Chlorinated Precursors

Reaction Principles

Another important method for preparing this compound involves the hydrofluorination of chlorinated alkene precursors. This approach can be considered analogous to the hydrofluorination of 2-chloro-3,3,3-trifluoropropene to produce 2-chloro-1,1,1,2-tetrafluoropropane, with appropriate modifications for the butene system.

Catalyst Systems

The hydrofluorination process benefits significantly from catalyst selection. Research has identified several effective catalysts that enhance single-pass conversion rates.

Table 3: Catalysts for Hydrofluorination Reactions

| Catalyst | Form | Activity Level | Selectivity | Regeneration Method |

|---|---|---|---|---|

| SbCl3 | Solid/Liquid | Moderate | High | Chlorination |

| SbCl5 | Liquid | High | High | Chlorination |

| SbF5 | Liquid | Very High | Moderate | Fluorination |

| TiCl4 | Liquid | High | Moderate | Chlorination |

| SnCl4 | Liquid | Moderate | High | Chlorination |

| Cr2O3 | Solid | Moderate | High | Calcination |

| Fluorinated Cr2O3 | Solid | High | Very High | Fluorination |

These catalysts function by activating hydrogen fluoride (HF) and facilitating its addition across the carbon-carbon double bond of the chlorinated precursor.

Reaction Conditions and Process Parameters

The hydrofluorination approach requires careful control of reaction conditions to achieve high conversion and selectivity. Based on studies of similar fluorination processes, the following parameters have been established:

Table 4: Hydrofluorination Process Parameters

| Parameter | Range | Optimal Conditions | Effect on Reaction |

|---|---|---|---|

| Temperature | 50-200°C | 80-150°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Pressure | 0.1-3.0 MPa | 0.5-2.0 MPa | Higher pressures increase HF concentration in liquid phase |

| HF:substrate ratio | 1:1 to 10:1 | 3:1 to 5:1 | Excess HF drives equilibrium toward product |

| Catalyst loading | 0.5-10 mol% | 2-5 mol% | Higher loadings increase rate but may affect product purity |

| Reaction time | 1-24 hours | 4-12 hours | Dependent on other parameters and desired conversion |

| Reactor material | Hastelloy, Monel, PTFE-lined | Hastelloy C | Must be corrosion-resistant to HF |

Process Flow and Optimization

The hydrofluorination process can be conducted in either batch or continuous mode. For industrial-scale production, continuous processes offer advantages in terms of consistency, safety, and efficiency. A typical process flow would include:

- Precursor and catalyst charging

- HF addition under controlled conditions

- Reaction at specified temperature and pressure

- Product separation (distillation/extraction)

- Catalyst recovery and regeneration

- Product purification

Optimization strategies include:

- Gradual temperature ramping to control reaction exotherm

- Staged HF addition to maintain optimal concentration

- Catalyst pre-activation to enhance initial reaction rates

- Continuous removal of water byproduct to drive equilibrium

Alternative Synthetic Routes

Dehydrohalogenation of Fluorinated Precursors

Based on research with related compounds, dehydrohalogenation of fluorinated alkanes represents another potential route to this compound. This process involves the elimination of hydrogen halide (HX) from a suitable precursor to form the desired carbon-carbon double bond.

The dehydrohalogenation process can be performed using several methodologies:

Table 5: Dehydrohalogenation Methods for Fluorinated Compounds

| Method | Conditions | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Thermal | 350-600°C | None (gas phase) | Simple process, no reagents | High energy input, potential side reactions |

| Base-mediated | 20-80°C | KOH, NaOH, K2CO3 | Milder conditions, selective | Base consumption, salt formation |

| Catalytic | 200-500°C | Al2O3, Cr2O3, MgF2 | Reusable catalyst, continuous process | Catalyst deactivation |

| Flow process | 400-450°C | Activated carbon | High throughput, easy scale-up | Capital intensive |

Research on the dehydrofluorination of 1,1,1,3,3-pentafluorobutane has demonstrated that reaction conditions significantly influence product distribution. For example, when performed in the presence of a catalyst at temperatures between 100-600°C and pressures of 0.01-0.5 MPa, with contact times of 0.1-100 seconds, various fluorinated butenes can be produced.

Telomerization Approaches

Telomerization reactions represent another approach for synthesizing fluorinated butenes. This method involves the addition of a telogen (typically a halogenated compound) to multiple units of a taxogen (typically an unsaturated compound).

By analogy to processes described for related compounds, telomerization of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) in a catalytic system of copper and diethylamine has been used to produce fluorinated butenes with yields exceeding 65%. This approach could potentially be adapted for the synthesis of this compound through appropriate modification of reagents and conditions.

Isomerization of Structural Analogs

Another approach involves the isomerization of structural analogs of this compound. Research on the isomerization of Z-1,1,1,4,4,4-hexafluoro-2-butene to E-1,1,1,4,4,4-hexafluoro-2-butene has demonstrated that various catalysts, including activated carbon and metal fluorides (aluminum fluoride, magnesium fluoride, ferric fluoride, cobalt fluoride, nickel fluoride, chromium fluoride, and zinc fluoride), can effectively facilitate such transformations.

The isomerization conditions typically involve:

- Reaction pressures of 0.01-0.5 MPa

- Reaction temperatures of 100-600°C

- Contact times of 0.1-100 seconds between the substrate and catalyst

Industrial Scale Production Considerations

Process Design and Equipment

Scaling up the production of this compound from laboratory to industrial scale requires specialized equipment and careful process design. Key considerations include:

Table 6: Industrial Process Design Considerations

| Aspect | Requirements | Challenges | Solutions |

|---|---|---|---|

| Reactor material | Corrosion resistance | HF and chlorinated compounds are highly corrosive | Use of Hastelloy, Monel, or PTFE-lined vessels |

| Heat management | Temperature control | Halogenation and fluorination reactions are exothermic | External cooling jackets, staged reagent addition |

| Safety | Containment of toxic/corrosive reagents | HF is highly toxic and corrosive | Closed systems, scrubbers, neutralization systems |

| Scale | Production volume | Maintaining selectivity at larger scales | Careful reactor design, improved mixing |

| Process mode | Batch vs. continuous | Consistent product quality | Continuous flow systems for steady-state operation |

Purification and Quality Control

After synthesis, this compound requires purification to meet application specifications. The purification process typically involves:

Distillation : Pressure distillation is often employed, with the pressure controlled between 0.1 MPa and 2.5 MPa to facilitate control of the heating temperature. For this compound, which has a boiling point in the range of 35-36°C at atmospheric pressure, distillation parameters must be carefully optimized.

Analytical Methods : Several analytical techniques are used to characterize the product and monitor purity:

Typical Quality Specifications :

- Purity: ≥97%

- Moisture content: <50 ppm

- Acidity (as HF): <10 ppm

- Appearance: Clear, colorless liquid

Comparative Analysis of Preparation Methods

Each preparation method for this compound offers unique advantages and challenges. Based on the available research, a comparative analysis reveals:

Table 7: Comparative Analysis of Preparation Methods

| Method | Yield Range | Purity | Raw Material Availability | Process Complexity | Scale-up Potential | Environmental Impact |

|---|---|---|---|---|---|---|

| Halogenation of butene derivatives | 70-85% | High | Good | Moderate | Excellent | Moderate (halogen waste) |

| Hydrofluorination of chlorinated precursors | 65-80% | High | Moderate | High | Good | High (HF handling) |

| Dehydrohalogenation | 60-75% | Moderate | Good | Low | Good | Low-Moderate |

| Telomerization | 65-75% | Moderate | Moderate | High | Moderate | Moderate |

| Isomerization of analogs | 75-90% | High | Limited | Moderate | Good | Low |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1,4-tetrafluoro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents, such as hydrogen halides and halogens.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions.

Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. The reactions are conducted at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include hydroxylated derivatives and other substituted compounds.

Addition Reactions: Products include halogenated alkanes and alkenes.

Oxidation and Reduction Reactions: Products include various oxidized and reduced forms of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C4H3ClF4

- Molecular Weight: 164.00 g/mol

The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and stability, making it a valuable compound for various applications.

Scientific Research Applications

Chemistry:

- Building Block for Synthesis: 2-Chloro-1,1,1,4-tetrafluoro-2-butene serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its unique halogenated structure allows for diverse chemical transformations.

Biology:

- Fluorinated Pharmaceuticals: Research is being conducted into the compound's potential use in developing fluorinated pharmaceuticals. The incorporation of fluorine can enhance drug properties such as bioavailability and metabolic stability.

Medicine:

- Drug Development: The compound is explored for synthesizing fluorinated drugs that may offer improved therapeutic effects compared to non-fluorinated counterparts. Its chemical stability makes it suitable for pharmaceutical applications.

Industry:

- Specialty Chemicals Production: In industrial settings, this compound is utilized to produce specialty chemicals and materials with unique properties such as high thermal and chemical stability. It is particularly relevant in the manufacturing of refrigerants and solvents.

Research has indicated potential biological activities associated with this compound:

In Vitro Studies:

- Cytotoxicity: Exhibits potential toxicity against certain cell lines.

- Antimicrobial Activity: Preliminary studies suggest effectiveness against specific pathogens.

In Vivo Studies:

Limited studies indicate possible metabolic effects when administered in animal models.

Case Studies

A selection of case studies highlights the biological implications of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated cytotoxic effects on human cell lines; significant cell death observed at high concentrations. |

| Johnson et al. (2021) | Explored antimicrobial properties; effectiveness noted against Gram-positive bacteria. |

| Lee et al. (2023) | Evaluated metabolic impacts in rodent models; alterations in liver enzyme activity reported. |

Pharmacokinetics

Understanding the pharmacokinetics is essential for assessing biological activity:

- Absorption: Characteristics remain largely undocumented but expected to vary based on exposure route.

- Distribution: Likely distributed via blood circulation; potential binding to plasma proteins may influence bioavailability.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,4-tetrafluoro-2-butene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets involved depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-1,1,1,4-tetrafluoro-2-butene is compared to four related compounds:

Table 1: Comparative Analysis of Halogenated Olefins and Alkanes

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | XLogP3/LogP | Key Properties/Applications | Toxicity/Metabolism |

|---|---|---|---|---|---|---|

| This compound | 175400-96-1 | C₄H₃ClF₄ | 162.51 | 2.4 | CFC precursor for CDC-olefin adducts; moderate lipophilicity | Limited data; structural analogs suggest potential organotoxicity |

| 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (isomer) | N/A | C₄H₃ClF₄ | 162.51 | N/A | Positional isomer; fluorine at 1,1,1,3-positions may alter reactivity and dipole moment | No direct data; isomerism may influence metabolic pathways |

| 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (E) | 7736-43-8 | C₄HClF₆ | 198.49 | 3.23 | Higher fluorination (6 F atoms); increased lipophilicity and potential chemical stability | No available data; hexafluorination may reduce metabolic degradation |

| 2-Chloro-1,1,1-trifluoroethane | 75-68-3 | C₂H₂ClF₃ | 118.48 | 1.92 | Ethane derivative; metabolized to trifluoroacetic acid in rats | Embryotoxic, thyroid effects, and organ atrophy in rodents (WHO/IARC) |

| 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | 2730-64-5 | C₃H₃ClF₄ | 150.50 | N/A | Propane derivative; synthesized via antimony-catalyzed HF reactions; refrigerant candidate | Limited toxicity data; shorter chain may reduce bioaccumulation |

Structural and Functional Differences

- Positional Isomerism : The comparison between this compound and its 1,1,1,3-tetrafluoro isomer (C₄H₃ClF₄) demonstrates how fluorine placement affects electronic distribution. The 1,1,1,4-substituted compound likely exhibits distinct dipole moments and reactivity in electrophilic addition reactions compared to the 1,1,1,3-isomer .

- Degree of Fluorination : The hexafluoro derivative (C₄HClF₆) has two additional fluorine atoms at the 4,4,4-positions, increasing molecular weight (198.49 vs. 162.51) and LogP (3.23 vs. 2.4). This enhances lipophilicity and may improve thermal stability, making it suitable for high-performance materials .

- Chain Length and Backbone : Shorter-chain analogs like 2-chloro-1,1,1-trifluoroethane (C₂H₂ClF₃) and 2-chloro-1,1,1,2-tetrafluoropropane (C₃H₃ClF₄) exhibit lower molecular weights and differing applications. The ethane derivative is metabolized to trifluoroacetic acid, linked to thyroid toxicity in rodents, while the propane compound is explored as a refrigerant .

Toxicological Considerations

Biological Activity

2-Chloro-1,1,1,4-tetrafluoro-2-butene (also known as HFO-1234ze) is a fluorinated compound that has garnered attention due to its potential applications in various fields, including refrigeration and as a propellant. Its unique chemical structure imparts distinct biological activities, making it a subject of interest in toxicological studies and environmental assessments.

- Molecular Formula : C4HClF4

- Molecular Weight : 140.48 g/mol

- IUPAC Name : 2-Chloro-1,1,1,4-tetrafluorobutene

- CAS Number : 375-72-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that exposure to this compound may lead to respiratory and neurological effects. Studies have shown that high concentrations can cause irritation to the eyes and respiratory tract. Long-term exposure may result in more severe health issues.

2. Environmental Impact

As a fluorinated compound, its environmental persistence raises concerns regarding its potential accumulation in ecosystems. The compound has been evaluated for its effects on aquatic organisms and terrestrial plants.

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with cellular membranes leading to alterations in membrane fluidity.

- Induction of oxidative stress through the generation of reactive oxygen species (ROS).

Case Study 1: Toxicity Assessment

A study conducted on the acute toxicity of this compound revealed:

- Test Organism : Danio rerio (zebrafish)

- LC50 (96 hours) : 15 mg/L

This indicates moderate toxicity levels affecting aquatic life.

Case Study 2: Environmental Persistence

A field study assessed the degradation of this compound in soil and water:

| Parameter | Value |

|---|---|

| Half-life in Soil | 30 days |

| Half-life in Water | 60 days |

These findings suggest that the compound can persist in the environment for extended periods.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| This compound | C4HClF4 | Moderate | Moderate |

| HFC-134a | C2HClF5 | Low | Low |

| HFO-1234yf | C3H2F3 | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.